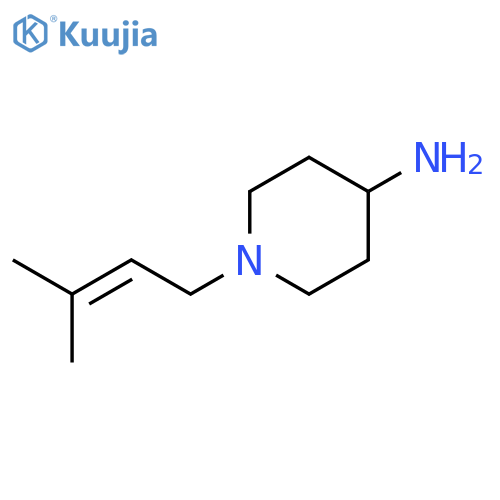

Cas no 1154550-36-3 (1-(3-methylbut-2-en-1-yl)piperidin-4-amine)

1154550-36-3 structure

商品名:1-(3-methylbut-2-en-1-yl)piperidin-4-amine

CAS番号:1154550-36-3

MF:C10H20N2

メガワット:168.279202461243

CID:4573359

1-(3-methylbut-2-en-1-yl)piperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinamine, 1-(3-methyl-2-buten-1-yl)-

- 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

- 1-(3-methylbut-2-en-1-yl)piperidin-4-amine

-

- インチ: 1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3

- InChIKey: PAGWRPSCTUYREK-UHFFFAOYSA-N

- ほほえんだ: N1(C/C=C(/C)\C)CCC(N)CC1

1-(3-methylbut-2-en-1-yl)piperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72167-0.05g |

1-(3-methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 95.0% | 0.05g |

$53.0 | 2025-02-20 | |

| Enamine | EN300-72167-10.0g |

1-(3-methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 95.0% | 10.0g |

$1346.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068543-5g |

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 95% | 5g |

¥5340.0 | 2023-04-05 | |

| Enamine | EN300-72167-2.5g |

1-(3-methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 95.0% | 2.5g |

$614.0 | 2025-02-20 | |

| Aaron | AR01AH9Y-100mg |

1-(3-methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 95% | 100mg |

$140.00 | 2025-02-09 | |

| Aaron | AR01AH9Y-500mg |

1-(3-methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 95% | 500mg |

$325.00 | 2025-02-09 | |

| A2B Chem LLC | AV67466-100mg |

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 90% | 100mg |

$123.00 | 2024-04-20 | |

| 1PlusChem | 1P01AH1M-1g |

1-(3-methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 90% | 1g |

$384.00 | 2025-03-19 | |

| Enamine | EN300-72167-0.5g |

1-(3-methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 95.0% | 0.5g |

$218.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068543-1g |

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine |

1154550-36-3 | 95% | 1g |

¥2843.0 | 2023-04-05 |

1-(3-methylbut-2-en-1-yl)piperidin-4-amine 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1154550-36-3 (1-(3-methylbut-2-en-1-yl)piperidin-4-amine) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量